Fmoc-Met-OH-15N
Overview
Description
N-(9-Fluorenylmethoxycarbonyl)-L-methionine-15N: is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of L-methionine, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is commonly used in peptide synthesis and nuclear magnetic resonance (NMR) studies due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-methionine-15N involves the protection of the amino group of L-methionine with the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base . The nitrogen-15 isotope is incorporated during the synthesis of L-methionine, which is then used as a starting material for the Fmoc protection .
Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-methionine-15N follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of the nitrogen-15 isotope .
Chemical Reactions Analysis
Types of Reactions: N-(9-Fluorenylmethoxycarbonyl)-L-methionine-15N undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides and sulfones.
Reduction: The carbonyl group in the Fmoc protecting group can be reduced under specific conditions.
Substitution: The Fmoc group can be removed by base-catalyzed reactions, typically using piperidine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Free amines after Fmoc deprotection.
Scientific Research Applications
N-(9-Fluorenylmethoxycarbonyl)-L-methionine-15N is widely used in scientific research, including:
Chemistry: Used in solid-phase peptide synthesis (SPPS) to create isotope-labeled peptides for structural studies.
Biology: Employed in NMR studies to investigate protein structure and dynamics.
Medicine: Utilized in the development of isotope-labeled drugs for pharmacokinetic studies.
Industry: Applied in the production of high-quality perovskite films for solar cells.
Mechanism of Action
The mechanism of action of N-(9-Fluorenylmethoxycarbonyl)-L-methionine-15N involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The nitrogen-15 isotope allows for detailed NMR studies, providing insights into molecular interactions and dynamics .
Comparison with Similar Compounds
- N-(9-Fluorenylmethoxycarbonyl)-L-alanine-15N
- N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N
- N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N
Comparison: N-(9-Fluorenylmethoxycarbonyl)-L-methionine-15N is unique due to the presence of the sulfur atom in the methionine side chain, which can undergo specific oxidation reactions. This property distinguishes it from other Fmoc-protected amino acids, making it valuable for studying sulfur-containing peptides and proteins .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-methylsulfanylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i21+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGAUHBELNDEW-STBUMTBBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746146 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934183-50-3 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 934183-50-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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